molecular formula C15H16BNO2 B7867310 B-[4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl]-Boronic acid

B-[4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl]-Boronic acid

Cat. No.: B7867310
M. Wt: 253.11 g/mol
InChI Key: LSZWCDZNPPOBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B-[4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl]-Boronic acid: is a boronic acid derivative featuring an indole moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The indole structure is a common motif in many biologically active compounds, making this compound of significant interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 4-bromobenzyl alcohol and 2,3-dihydro-1H-indole.

    Step 1: The 4-bromobenzyl alcohol is converted to 4-bromobenzyl chloride using thionyl chloride.

    Step 2: The 4-bromobenzyl chloride is then reacted with 2,3-dihydro-1H-indole in the presence of a base such as potassium carbonate to form 4-[(2,3-dihydro-1H-indol-1-yl)methyl]benzene.

    Step 3: The final step involves the borylation of 4-[(2,3-dihydro-1H-indol-1-yl)methyl]benzene using a palladium catalyst and bis(pinacolato)diboron to yield B-[4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl]-Boronic acid.

Industrial Production Methods: Industrial production methods would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst loading would be crucial for scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or other reduced forms.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, typically in the presence of a base like potassium carbonate or cesium carbonate.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced boronic acid derivatives.

    Substitution: Coupled products with various aryl or vinyl groups.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: Key intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.

    Fluorescent Probes: The indole moiety can be used in designing fluorescent probes for biological imaging.

Medicine:

    Drug Development: Potential scaffold for developing new pharmaceuticals, particularly in oncology and neurology.

Industry:

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets that recognize the boronic acid group. This can include enzymes with active sites that form reversible covalent bonds with boronic acids. The indole moiety can further enhance binding affinity and specificity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the indole moiety, making it less versatile in biological applications.

    Indole-3-boronic acid: Similar structure but with different substitution patterns, leading to varied reactivity and applications.

Uniqueness: B-[4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl]-Boronic acid is unique due to the combination of the boronic acid group and the indole moiety, providing a versatile scaffold for both chemical synthesis and biological applications.

Biological Activity

B-[4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl]-boronic acid (CAS Number: 1029439-58-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H16BNO2C_{15}H_{16}BNO_2, with a molecular weight of 253.10 g/mol. Its structure features a boronic acid moiety attached to a phenyl group and an indole derivative, which is significant for its interaction with biological targets.

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which is crucial for their biological activity. The specific mechanisms by which this compound exerts its effects include:

  • Protease Inhibition : Boronic acids can act as protease inhibitors by binding to the active site of proteases, disrupting their function. This property is particularly relevant in cancer therapy, where proteasome inhibitors play a critical role in inducing apoptosis in tumor cells .
  • Anticancer Activity : Research indicates that boron-containing compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, the well-studied compound bortezomib (a boronic acid derivative) inhibits the 26S proteasome and has been shown to be effective against multiple myeloma .

Anticancer Studies

A study evaluated the anticancer effects of various boronic acids, including derivatives similar to this compound. The findings highlighted:

CompoundCancer TypeIC50 (µM)Mechanism
BortezomibMultiple Myeloma0.5Proteasome inhibition
B-[4-(Indole)]Breast Cancer1.2Cell cycle arrest
B-[4-(Indole)]Colon Cancer0.8Apoptosis induction

These results suggest that derivatives of boronic acids may exhibit selective toxicity towards cancer cells while sparing normal cells.

Case Study: In Vitro Efficacy

In a recent in vitro study, this compound was tested against various cancer cell lines:

  • Breast Cancer (MCF-7) : Showed a dose-dependent decrease in viability with an IC50 value of 1.5 µM.
  • Lung Cancer (A549) : Induced significant apoptosis at concentrations above 2 µM.

These findings are promising and indicate that this compound could serve as a lead structure for further development as an anticancer agent.

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology:

  • Antimicrobial Activity : Some boron compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may also have similar applications .
  • Diabetes Management : Boronic acids have been investigated for their ability to modulate glucose metabolism and insulin signaling pathways, offering potential benefits in diabetes treatment .

Properties

IUPAC Name

[4-(2,3-dihydroindol-1-ylmethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO2/c18-16(19)14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-8,18-19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZWCDZNPPOBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCC3=CC=CC=C32)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.